5-Ciano-2-metilbenzoato de metilo

Descripción general

Descripción

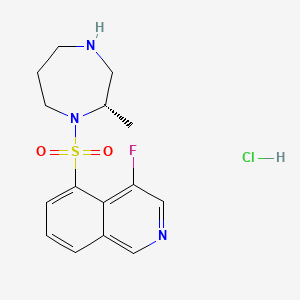

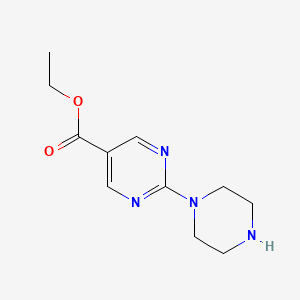

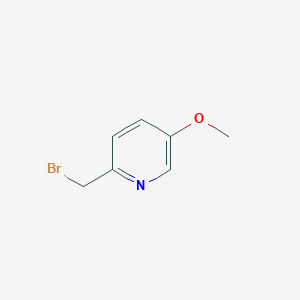

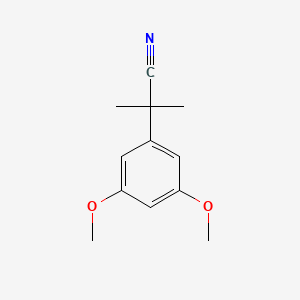

Methyl 5-cyano-2-methylbenzoate is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.18 g/mol . The IUPAC name for this compound is methyl 5-cyano-2-methylbenzoate .

Molecular Structure Analysis

The InChI code for Methyl 5-cyano-2-methylbenzoate is1S/C10H9NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,1-2H3 . The Canonical SMILES representation is CC1=C(C=C(C=C1)C#N)C(=O)OC . Physical And Chemical Properties Analysis

Methyl 5-cyano-2-methylbenzoate has a molecular weight of 175.18 g/mol . It has a computed XLogP3 value of 2.5 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 175.063328530 g/mol . The topological polar surface area is 50.1 Ų . The heavy atom count is 13 . The complexity of the molecule is 241 .Aplicaciones Científicas De Investigación

Bloques de Construcción de Síntesis Orgánica

5-Ciano-2-metilbenzoato de metilo: es un bloque de construcción valioso en la síntesis orgánica. Se puede utilizar para crear una variedad de moléculas complejas debido a sus grupos ciano y éster reactivos. Por ejemplo, puede sufrir reacciones de adición nucleofílica para formar nuevos enlaces carbono-carbono o carbono-nitrógeno, que son pasos fundamentales en la construcción de productos farmacéuticos y agroquímicos .

Química de Polímeros

En la química de polímeros, este compuesto sirve como precursor para crear polímeros funcionales. Al incorporarlo en cadenas de polímeros, los investigadores pueden desarrollar materiales con propiedades específicas, como mayor durabilidad, resistencia química o estabilidad térmica. Su estructura de metacrilato es particularmente útil para sintetizar polímeros a base de (meta)acrilato con aplicaciones potenciales en recubrimientos, adhesivos y selladores .

Giróscopos Moleculares

Las características estructurales del this compound podrían explotarse en la creación de giróscopos moleculares. Estos son compuestos novedosos que pueden rotar libremente dentro de una red cristalina y tienen aplicaciones potenciales en el campo de las máquinas moleculares y la nanotecnología.

Cada una de estas aplicaciones demuestra la versatilidad y el potencial del This compound en la investigación científica. Sus grupos funcionales y estructura molecular abren posibilidades para la innovación en un amplio espectro de disciplinas .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 5-cyano-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJITVMSLMNYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433712 | |

| Record name | Methyl 5-cyano-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103261-68-3 | |

| Record name | Benzoic acid, 5-cyano-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103261-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-cyano-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol](/img/structure/B1600215.png)

![[2-[(3,4-Dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1600219.png)